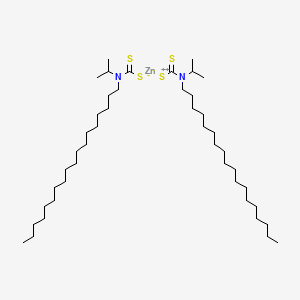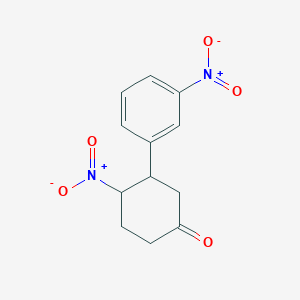
4-Nitro-3-(3-nitrophenyl)cyclohexanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitro-3-(3-nitrophenyl)cyclohexanone is an organic compound characterized by the presence of nitro groups attached to a cyclohexanone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-3-(3-nitrophenyl)cyclohexanone typically involves the nitration of cyclohexanone derivatives. One common method is the reaction of cyclohexanone with nitric acid in the presence of sulfuric acid, which introduces nitro groups at specific positions on the cyclohexanone ring. The reaction conditions, such as temperature and concentration of reagents, are carefully controlled to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Nitro-3-(3-nitrophenyl)cyclohexanone undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Sodium borohydride (NaBH4) in ethanol at room temperature.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Reduction: 4-Amino-3-(3-aminophenyl)cyclohexanone.
Oxidation: this compound derivatives with additional oxygen-containing functional groups.
Substitution: Various substituted cyclohexanone derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Nitro-3-(3-nitrophenyl)cyclohexanone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Nitro-3-(3-nitrophenyl)cyclohexanone involves its interaction with molecular targets through its nitro groups. These interactions can lead to various biochemical and chemical effects, depending on the specific application. The pathways involved may include redox reactions, nucleophilic attacks, and coordination with metal ions.
Comparaison Avec Des Composés Similaires
4-Nitrophenylcyclohexanone: Similar structure but with fewer nitro groups.
3-Nitrophenylcyclohexanone: Differing position of the nitro group on the phenyl ring.
4-Nitro-3-phenylcyclohexanone: Lacks the additional nitro group on the phenyl ring.
Uniqueness: 4-Nitro-3-(3-nitrophenyl)cyclohexanone is unique due to the presence of multiple nitro groups, which impart distinct chemical reactivity and potential for diverse applications. The specific arrangement of these groups allows for targeted chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.
Propriétés
Numéro CAS |
696649-85-1 |
|---|---|
Formule moléculaire |
C12H12N2O5 |
Poids moléculaire |
264.23 g/mol |
Nom IUPAC |
4-nitro-3-(3-nitrophenyl)cyclohexan-1-one |
InChI |
InChI=1S/C12H12N2O5/c15-10-4-5-12(14(18)19)11(7-10)8-2-1-3-9(6-8)13(16)17/h1-3,6,11-12H,4-5,7H2 |
Clé InChI |
MEXRTFDAXUGQAT-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)CC(C1[N+](=O)[O-])C2=CC(=CC=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Methoxyphenoxy)methyl]-5-pyrrolidin-1-yl-1,3-oxazole-4-carbonitrile](/img/structure/B14169739.png)
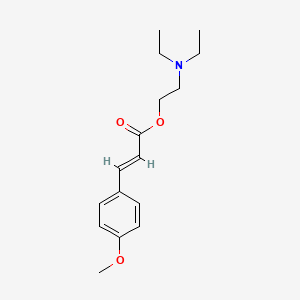

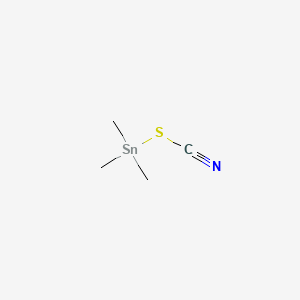

![N-[2-(Methylamino)-2-phenylpropyl]quinoxaline-2-carboxamide](/img/structure/B14169770.png)


![4-(4-Chlorophenoxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B14169777.png)

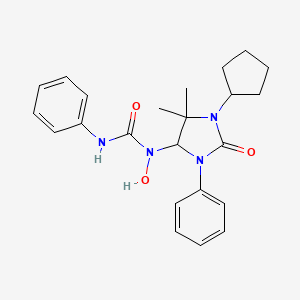
![N-(1,3-benzodioxol-5-ylmethyl)-2-(4,8,8-trimethyl-2-oxo-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-3-yl)acetamide](/img/structure/B14169790.png)
![2-(2,6-Dichlorophenyl)-3-[(furan-2-yl)methyl]-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B14169798.png)
